REACTION_SMILES
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[C:18]([CH3:19])([CH3:20])([CH3:21])[OH:22].[F:1][C:2]([CH:3]([C:4]([F:5])([F:6])[F:7])[c:8]1[cH:9][cH:10][c:11]([CH:14]=[CH2:15])[cH:12][cH:13]1)([F:16])[F:17].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[O:30]=[Os:31](=[O:32])(=[O:33])=[O:34].[OH2:29]>>[F:1][C:2]([CH:3]([C:4]([F:5])([F:6])[F:7])[c:8]1[cH:9][cH:10][c:11]([CH:14]=[O:22])[cH:12][cH:13]1)([F:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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C=Cc1ccc(C(C(F)(F)F)C(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc(C(C(F)(F)F)C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Os](=O)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1ccc(C(C(F)(F)F)C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |